(S)-2-Hydroxypropanamide

Description

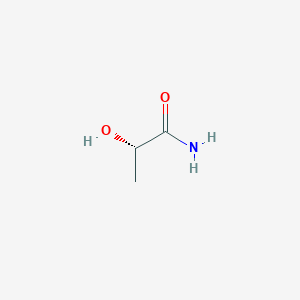

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Hydroxypropanamide: Core Properties and Applications for the Advanced Researcher

Introduction: Unveiling the Chiral Workhorse

(S)-2-Hydroxypropanamide, also known as (S)-(-)-Lactamide, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its simple yet stereochemically defined structure, featuring a hydroxyl group and an amide functional group on a three-carbon backbone, makes it a versatile and valuable chiral building block. This guide provides an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and critical role in the construction of complex, stereochemically defined molecules.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [2] |

| CAS Number | 89673-71-2 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 53-55 °C (lit.) or 73-76 °C (lit.) | [4], [5] |

| Optical Activity | [α]20/D −20.5°, c = 10 in H₂O | [2] |

| Solubility | Soluble in water and alcohol | [6] |

Note on Melting Point Discrepancy: The reported melting point for this compound varies across different suppliers and literature. This could be attributed to differences in purity or crystalline form. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For 2-Hydroxypropanamide (racemic mixture), the National Institute of Standards and Technology (NIST) provides a reference gas-phase spectrum.[7] Key characteristic absorption bands for this compound are expected around the following regions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ for the primary amide.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl group.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound.

¹H NMR Spectrum (Predicted):

-

-CH(OH)- (methine proton): A quartet, due to coupling with the adjacent methyl protons, is expected. Its chemical shift would be influenced by the adjacent hydroxyl and carbonyl groups.

-

-CH₃ (methyl protons): A doublet, due to coupling with the methine proton.

-

-NH₂ (amide protons): Two broad singlets, which may exchange with D₂O.

-

-OH (hydroxyl proton): A broad singlet, which will also exchange with D₂O.

¹³C NMR Spectrum (Predicted):

Based on the structure of propanamide, three distinct signals are expected for this compound.[8]

-

C=O (carbonyl carbon): The most downfield signal, typically in the range of 170-180 ppm.

-

-CH(OH)- (methine carbon): This carbon, attached to the electronegative oxygen atom, will appear at a downfield chemical shift.

-

-CH₃ (methyl carbon): The most upfield signal.

Synthesis of this compound: A Practical Approach

The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development. A common and efficient method involves the ammonolysis of a chiral ester precursor, such as ethyl (S)-lactate.

Diagram of Synthesis Workflow

Caption: Synthesis of this compound from Ethyl (S)-Lactate.

Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate

This protocol is based on the general principles of amide synthesis from esters.

Materials:

-

Ethyl (S)-lactate

-

Anhydrous ammonia (gas or solution in a suitable solvent like methanol)

-

A pressure-rated reaction vessel

-

Solvent (e.g., methanol, if using gaseous ammonia)

-

Apparatus for purification (e.g., rotary evaporator, crystallization dishes)

Procedure:

-

Reaction Setup: In a pressure-rated vessel, dissolve ethyl (S)-lactate in a minimal amount of a suitable solvent, such as methanol. Cool the solution in an ice bath.

-

Ammonia Addition: Carefully bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent. The reaction is exothermic, so slow addition and cooling are crucial to control the temperature.

-

Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester.

-

Work-up: Once the reaction is complete, carefully vent any excess ammonia in a well-ventilated fume hood.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

Causality in Experimental Choices:

-

Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia, which is a gas at room temperature, to drive the reaction to completion.

-

Cooling during Ammonia Addition: The ammonolysis of esters is an exothermic process. Cooling prevents overheating, which could lead to side reactions and a decrease in yield.

-

Anhydrous Conditions: While not as critical as in other reactions, minimizing water content can help prevent hydrolysis of the ester and the amide product.

Reactivity and Stability: Considerations for Handling and Application

This compound possesses two primary reactive sites: the hydroxyl group and the amide group.

-

Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation. These reactions can be used to further functionalize the molecule.

-

Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially at elevated temperatures. It can also be reduced to the corresponding amine.

Stability and Storage:

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Applications in Drug Development: A Chiral Building Block of Choice

The true value of this compound lies in its application as a chiral synthon in the development of pharmaceuticals. The stereospecificity of drug-receptor interactions means that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.[9]

Diagram of the Role in Chiral Synthesis

Caption: Role of this compound in chiral drug synthesis.

This compound serves as a source of a specific stereocenter that can be incorporated into larger, more complex drug molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile starting material. For instance, it is a useful research reagent in the preparation of the antimicrobial natural product lipoxazolidinone A.[4] The development of enantioselective syntheses of α-hydroxy amides is an active area of research, highlighting the importance of this structural motif in medicinal chemistry.[10][11]

Safety and Toxicology

Conclusion

This compound is a fundamental chiral building block with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for researchers and scientists to confidently incorporate this important molecule into their synthetic strategies.

References

-

Chemsrc. (2025, September 18). lactamide. Retrieved from [Link]

-

Wikipedia. (2025, December 30). Lactamide. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Hydroxy-2-methylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). Lactamide. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

-

ChiralPedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]

- Sekar, G., & Karthik, M. (2015). Enantioselective Synthesis of α-Hydroxy Amides and β-Amino Alcohols from α-Keto Amides. Chemistry – A European Journal, 21(51), 18584-18588.

-

ResearchGate. (2025, August 6). Enantioselective Synthesis of α-Hydroxy Amides and β-Amino Alcohols from α-Keto Amides | Request PDF. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-(-)-Lactamide 97 89673-71-2 [sigmaaldrich.com]

- 3. Lactamide - Wikipedia [en.wikipedia.org]

- 4. (S)-(-)-LACTAMIDE | 89673-71-2 [chemicalbook.com]

- 5. lactamide | CAS#:65144-02-7 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Propanamide, 2-hydroxy- [webbook.nist.gov]

- 8. docbrown.info [docbrown.info]

- 9. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 10. Enantioselective Synthesis of α-Hydroxy Amides and β-Amino Alcohols from α-Keto Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-(-)-Lactamide chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of L-(-)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Lactamide, the levorotatory stereoisomer of 2-hydroxypropanamide, is a molecule of significant interest in the fields of pharmaceutical science, organic synthesis, and materials science.[1][2][3] As the amide derivative of L-lactic acid, its structure is defined by a critical chiral center that dictates its biological activity and utility as a building block for enantiomerically pure compounds.[2][4] This technical guide provides a comprehensive analysis of the chemical structure and bonding of L-(-)-Lactamide. It delves into its stereochemistry, the nature of its covalent and intermolecular bonds from both valence bond and molecular orbital perspectives, and the spectroscopic techniques used for its characterization. This document serves as a foundational resource for professionals leveraging the unique properties of this versatile molecule.

Molecular Architecture and Stereochemical Identity

The foundation of L-(-)-Lactamide's utility lies in its precise three-dimensional architecture. A thorough understanding of its structure is paramount for predicting its interactions in biological systems and its behavior in chemical reactions.

Chemical Identity

L-(-)-Lactamide is a simple yet functionally rich organic molecule. Its core identity is summarized by the following properties:

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Hydroxypropanamide | [4][5] |

| Molecular Formula | C₃H₇NO₂ | [5][6] |

| Molecular Weight | 89.09 g/mol | [4][7] |

| CAS Number | 89673-71-2 (S-isomer) | [5] |

| Appearance | White crystalline solid | [5][7] |

| Melting Point | 73-76 °C | [5][8] |

The Criticality of Chirality

The defining structural feature of L-(-)-Lactamide is its chirality. Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[9][10]

-

Stereogenic Center: The source of chirality in L-(-)-Lactamide is the central carbon atom (C2), which is a stereogenic center. This carbon is bonded to four distinct groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, a hydrogen (-H) atom, and a carboxamide (-CONH₂) group.[11]

-

Enantiomers: This arrangement means L-(-)-Lactamide exists as one of a pair of enantiomers (mirror-image stereoisomers). Its counterpart is D-(+)-Lactamide.[2] In biological systems, which are themselves chiral, these two enantiomers can have vastly different activities and metabolic fates. The ability to use L-(-)-Lactamide as an enantiomerically pure starting material is crucial in drug development to minimize off-target effects and improve therapeutic efficacy.[2]

-

Nomenclature: The "L" designation refers to the configuration of the stereocenter relative to L-glyceraldehyde. The "(-)" symbol, or levorotatory, indicates that a solution of this compound rotates plane-polarized light to the left.

Caption: 3D representation of L-(-)-Lactamide highlighting the C2 chiral center.

A Deep Dive into Chemical Bonding

The physical properties and chemical reactivity of L-(-)-Lactamide are direct consequences of its internal bonding framework. We can analyze this from two complementary perspectives: Valence Bond Theory and Molecular Orbital Theory.

Valence Bond Theory: A Localized Perspective

Valence Bond Theory provides an intuitive model of bonding by describing the hybridization of atomic orbitals to form localized sigma (σ) and pi (π) bonds.

-

Hybridization:

-

C1 (Carbonyl Carbon): This carbon is sp² hybridized. It forms three σ bonds (to C2, O1, and N1) arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p orbital participates in a π bond with the carbonyl oxygen.

-

C2 (Chiral Carbon): This carbon is sp³ hybridized, forming four σ bonds (to C1, C3, O2, and H) in a tetrahedral arrangement.

-

N1 (Amide Nitrogen): While it might be expected to be sp³, the nitrogen in an amide is effectively sp² hybridized. This is due to the participation of its lone pair in resonance with the adjacent carbonyl group, leading to a planar geometry around the nitrogen.

-

-

Sigma (σ) and Pi (π) Framework: The molecule is built upon a robust framework of σ bonds. The key feature is the π bond between C1 and O1, which is part of a larger, delocalized system.

Molecular Orbital Theory: A Delocalized Perspective

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule.[12] This approach is essential for accurately describing phenomena like resonance, which are critical to the amide group's properties.

The most important feature is the delocalized three-center, four-electron π system of the amide group (O=C-N). The p orbitals on the oxygen, carbon, and nitrogen atoms combine to form three molecular orbitals: a bonding (π), a non-bonding (n), and an anti-bonding (π*) orbital.[13][14]

-

Consequences of Delocalization:

-

Planarity: This π-system forces the O, C, N, and the atoms attached to them into a single plane.

-

Restricted Rotation: The delocalization imparts partial double-bond character to the C-N bond, significantly restricting rotation around it. This conformational rigidity is a key feature in the structure of peptides and other biologically active molecules.

-

Reactivity: The electron density distribution across the amide group, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen, dictates its reactivity and hydrogen bonding capabilities.

-

Caption: Formation of the delocalized π molecular orbital in the amide group.

Intermolecular Forces: The Key to Physical Properties

The presence of the hydroxyl (-OH) and amide (-NH₂) groups makes L-(-)-Lactamide an excellent participant in hydrogen bonding. Both groups can act as hydrogen bond donors, and the oxygen atoms (hydroxyl and carbonyl) can act as acceptors. This strong network of intermolecular hydrogen bonds is responsible for:

-

High Melting Point: Significant energy is required to overcome these interactions in the solid state.

-

Water Solubility: The ability to form hydrogen bonds with water molecules allows it to dissolve readily.[7]

Structural Elucidation: Spectroscopic & Crystallographic Methods

Determining and confirming the structure of L-(-)-Lactamide relies on a suite of advanced analytical techniques.

Spectroscopic Signature

Spectroscopy provides a "fingerprint" of the molecule based on how it interacts with electromagnetic radiation.

| Technique | Key Observables for L-(-)-Lactamide |

| ¹H NMR | - -CH₃ (Methyl): Doublet, ~1.3-1.5 ppm. - -CH (Methine): Quartet, ~4.0-4.3 ppm. - -OH (Hydroxyl): Broad singlet, variable chemical shift. - -NH₂ (Amide): Two broad singlets, ~7.0-7.5 ppm. |

| ¹³C NMR | - -CH₃ (Methyl): ~20-25 ppm. - -CHOH (Methine): ~65-70 ppm. - -C=O (Carbonyl): ~175-180 ppm. |

| IR Spectroscopy | - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - N-H Stretch: Two sharp peaks, ~3200-3400 cm⁻¹. - C=O Stretch (Amide I): Strong, sharp peak, ~1650-1680 cm⁻¹. |

(Note: Exact chemical shifts and frequencies can vary based on solvent and concentration.)

X-ray Crystallography: The Definitive Structure

While spectroscopy confirms connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[15] It is the gold standard for determining precise bond lengths, bond angles, and the absolute configuration of a chiral molecule.[16][17] The process involves crystallizing the compound and analyzing how the crystal lattice diffracts a beam of X-rays.[16]

Caption: Generalized workflow for structure determination by X-ray crystallography.

Experimental Protocol: Synthesis of Lactamide

Trustworthy protocols are the bedrock of scientific integrity. The following method for the synthesis of lactamide from ethyl lactate is a well-established procedure adapted from Organic Syntheses, a highly reputable source.[18]

Objective: To synthesize lactamide via the ammonolysis of ethyl lactate.

Materials:

-

Ethyl lactate (1.06 moles)

-

Liquid ammonia (~125 mL)

-

Dry ice-acetone bath

-

Steel pressure apparatus (bomb)

-

Absolute ether

Procedure:

-

Cooling: Place 125 g (1.06 moles) of ethyl lactate into a suitable container (e.g., a Pyrex liner for the pressure apparatus). Cool the container thoroughly in a dry ice-acetone bath to below -33 °C (the boiling point of ammonia).

-

Ammonia Addition: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate. Causality: Cooling prevents the violent boiling of ammonia and spattering of the ester upon addition.

-

Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours. Causality: The pressure build-up from the ammonia at room temperature increases the concentration and facilitates the nucleophilic acyl substitution reaction.

-

Venting: After 24 hours, slowly vent the excess ammonia gas from the apparatus in a well-ventilated fume hood.

-

Isolation: Transfer the resulting reaction product (a mixture of lactamide, unreacted ester, and ethanol) to a beaker. Add 200 mL of absolute ether and stir thoroughly. Causality: Lactamide is insoluble in ether, while the ethanol byproduct and unreacted ethyl lactate are soluble. This allows for separation by filtration.

-

Purification: Filter the solid residue using a Büchner funnel. Wash the filter cake with additional portions of absolute ether to remove any remaining soluble impurities.

-

Drying: Air-dry the collected white crystalline product. The expected yield is approximately 65-70 g (70-74%) of lactamide with a melting point of 74-75 °C.[18]

Conclusion

L-(-)-Lactamide is a molecule whose significance far exceeds its simple formula. Its structure is a case study in fundamental organic chemistry principles: the profound impact of a single stereocenter, the delocalized bonding and planarity of the amide group, and the powerful influence of hydrogen bonding on physical properties. For drug development professionals, its chirality is the key to stereospecific interactions with biological targets. For materials scientists, its capacity for hydrogen bonding and its role as a building block for biodegradable polymers are of primary interest.[1] A thorough grasp of the chemical structure and bonding detailed in this guide is the essential first step toward unlocking the full potential of this valuable compound.

References

-

Wikipedia. (2025). Lactamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lactamide. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). DL-LACTAMIDE. Retrieved from [Link]

-

Kleinberg, J., & Audrieth, L. F. (1941). Lactamide. Organic Syntheses, 21, 71. DOI: 10.15227/orgsyn.021.0071. Retrieved from [Link]

-

Wikidata. (n.d.). lactamide. Retrieved from [Link]

-

SpectraBase. (n.d.). dl-Lactamide, N,o-dipropyl-. Retrieved from [Link]

-

Stenutz. (n.d.). DL-lactamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190). Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Delocalized Bonding and Molecular Orbitals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. Retrieved from [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). Chirality and Stereoisomers. Retrieved from [Link]

-

YouTube. (2022). Bonding: Atomic Orbital Overlap and Molecular Orbitals (Part 1: Overview of MO Formation). Retrieved from [Link]

-

Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]

-

Khan Academy. (2014). Stereoisomers, enantiomers, and chirality centers. Retrieved from [Link]

-

YouTube. (2018). Molecular Orbital Theory 2 - LCAO. Retrieved from [Link]

-

YouTube. (2020). 1.4 Molecular Orbital Theory (MO Theory) | Organic Chemistry. Retrieved from [Link]

Sources

- 1. Buy Lactamide | 2043-43-8 | >98% [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. LACTAMIDE | 2043-43-8 [chemicalbook.com]

- 4. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lactamide - Wikipedia [en.wikipedia.org]

- 6. lactamide - Wikidata [wikidata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Delocalized Bonding and Molecular Orbitals [webmis.highland.cc.il.us]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Spectroscopic Guide to (S)-2-Hydroxypropanamide for Researchers and Drug Development Professionals

Introduction

(S)-2-Hydroxypropanamide, a chiral amide derivative of lactic acid, is a molecule of significant interest in various fields, including medicinal chemistry and material science. Its structural simplicity, featuring a primary amide, a secondary alcohol, and a chiral center, makes it an ideal model for studying intermolecular interactions and a versatile building block in organic synthesis. Accurate structural elucidation and characterization are paramount for its effective utilization. This guide presents a comprehensive analysis of the spectroscopic data of this compound, providing researchers and drug development professionals with the necessary information for its identification, purity assessment, and quality control. The spectroscopic techniques covered herein—¹H NMR, ¹³C NMR, IR, and MS—are fundamental tools in modern chemical analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the connectivity of protons within a molecule. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 1H | CH |

| ~1.3 | Doublet (d) | 3H | CH₃ |

| Variable | Broad Singlet | 1H | OH |

| Variable | Broad Singlet | 2H | NH₂ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The methine proton (CH) adjacent to the hydroxyl and carbonyl groups appears as a quartet at approximately 4.1 ppm. This splitting pattern arises from the coupling with the three equivalent protons of the neighboring methyl group. Conversely, the methyl protons (CH₃) resonate as a doublet at around 1.3 ppm due to coupling with the single methine proton. The protons of the hydroxyl (OH) and amide (NH₂) groups are typically observed as broad singlets at variable chemical shifts. Their broadness and variable position are due to chemical exchange with the solvent and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (OH and NH₂). DMSO-d₆ is often a good choice as it can slow down the exchange of these protons, leading to sharper signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence for a one-dimensional proton spectrum.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

-

The acquisition time and relaxation delay should be optimized to ensure proper signal integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Visualization of Spin-Spin Coupling:

The following diagram illustrates the spin-spin coupling interaction between the methine (CH) and methyl (CH₃) protons in this compound.

Caption: Spin-spin coupling in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O |

| ~68 | CH-OH |

| ~21 | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded and appears at the lowest field, around 177 ppm. The carbon atom bonded to the hydroxyl group (CH-OH) resonates at approximately 68 ppm. The methyl carbon (CH₃) is the most shielded and appears at the highest field, around 21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Data Acquisition:

-

A wider spectral width is needed (typically 0-220 ppm).

-

Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

-

A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its amide and hydroxyl groups.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| ~1100 | Strong | C-O stretching |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This band is a composite of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amide group. The broadness is a result of intermolecular hydrogen bonding. The characteristic amide I band, due to the C=O stretching vibration, appears as a strong absorption at approximately 1650 cm⁻¹. The amide II band, which arises from the N-H bending vibration, is observed around 1620 cm⁻¹. A strong absorption band at approximately 1100 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Press the sample against the crystal using the pressure clamp to ensure good contact.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Key Functional Group Vibrations:

The following diagram illustrates the key vibrational modes of this compound observed in the IR spectrum.

Caption: Key IR vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides mass spectral data for 2-Hydroxypropanamide.[2]

Table 4: Mass Spectrometry Data for 2-Hydroxypropanamide

| m/z | Relative Intensity (%) | Assignment |

| 89 | ~20 | [M]⁺ (Molecular Ion) |

| 73 | ~10 | [M - NH₂]⁺ |

| 45 | ~100 | [CH₃CHOH]⁺ |

| 44 | ~80 | [CONH₂]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of 2-Hydroxypropanamide shows a molecular ion peak [M]⁺ at an m/z of 89, which corresponds to the molecular weight of the compound (89.09 g/mol ). The fragmentation pattern is consistent with the structure. A prominent peak is observed at m/z 45, which can be attributed to the loss of the amide group, resulting in the [CH₃CHOH]⁺ fragment. This is often the base peak, indicating its high stability. Another significant fragment is observed at m/z 44, corresponding to the [CONH₂]⁺ fragment. The peak at m/z 73 is due to the loss of an amino radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of the Fragmentation Pathway:

The following diagram illustrates a plausible fragmentation pathway for 2-Hydroxypropanamide in an EI-MS experiment.

Caption: Plausible EI-MS fragmentation of 2-Hydroxypropanamide.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, IR, and MS. The presented data, along with their interpretation and standardized experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development and chemical sciences. A thorough understanding of these spectroscopic techniques is essential for the unambiguous identification, characterization, and quality assessment of this important chiral molecule.

References

-

PubChem. (2R)-2-hydroxypropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. Propanamide, 2-hydroxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Retrieved from [Link]

-

NIST. Propanamide, 2-hydroxy- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical Conformational Analysis of L-(-)-Lactamide

Abstract

L-(-)-lactamide, the amide derivative of lactic acid, is a molecule of significant interest in biochemical and pharmaceutical research due to its chiral nature and the presence of functional groups capable of engaging in complex intermolecular interactions.[1] Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its biological activity and for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the theoretical conformational analysis of L-(-)-lactamide, delineating the computational methodologies and theoretical underpinnings required for a rigorous investigation. We will explore the critical role of intramolecular hydrogen bonding in dictating the conformational landscape and detail the application of Density Functional Theory (DFT) and ab initio methods for the identification and characterization of stable conformers. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand the structure-function relationships of small, flexible molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The biological function of a molecule is inextricably linked to its three-dimensional structure. For flexible molecules like L-(-)-lactamide, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy and geometry.[2] The ensemble of these conformations and their relative populations, known as the conformational landscape, governs the molecule's interactions with biological targets such as enzymes and receptors. Intramolecular hydrogen bonds (IMHBs) play a crucial role in shaping this landscape by stabilizing specific conformations, which can, in turn, influence a molecule's physicochemical properties and biological activity.[3]

L-(-)-lactamide presents a compelling case for conformational analysis due to the presence of a hydroxyl group, an amide group, and a chiral center.[1] These features allow for the formation of various intramolecular hydrogen bonds, which are expected to be the primary determinants of its preferred conformations. A thorough theoretical investigation of these conformers is essential for a deeper understanding of its potential as a chiral building block in medicinal chemistry.

Methodological Framework: A Rationale for Computational Choices

The theoretical investigation of molecular conformations relies on the principles of quantum mechanics to calculate the potential energy surface of a molecule. The choice of computational method and basis set is critical for obtaining accurate and reliable results.

The Power of Density Functional Theory (DFT)

For a molecule of the size of L-(-)-lactamide, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[4][5][6] DFT methods approximate the complex many-electron wavefunction with the much simpler electron density, significantly reducing computational expense without a substantial loss of accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has been shown to provide reliable results for a wide range of chemical systems, including those where hydrogen bonding is significant.[7]

The Importance of Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals. For studies involving non-covalent interactions like hydrogen bonds, it is crucial to use a basis set that can accurately describe the electronic distribution, including the diffuse electron density far from the nuclei. The Pople-style basis set, 6-311++G(d,p), is a suitable choice for this purpose. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing the lone pairs and the regions of electron density involved in hydrogen bonding. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in the description of bonding and are critical for accurately modeling the geometry of hydrogen-bonded systems.[8]

Solvation Effects: The Polarizable Continuum Model (PCM)

Biological processes occur in an aqueous environment. Therefore, it is essential to consider the influence of the solvent on the conformational equilibrium. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the efficient calculation of solvation energies and can provide valuable insights into how the presence of a solvent might shift the relative energies of different conformers.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust computational workflow for the theoretical conformational analysis of L-(-)-lactamide.

-

Initial Structure Generation:

-

Construct the 3D structure of L-(-)-lactamide using a molecular builder.

-

Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics with the MMFF94 force field, to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Identify the key rotatable bonds in L-(-)-lactamide. These are primarily the C-C bond of the ethylamide backbone and the C-O bond of the hydroxyl group.

-

Perform a systematic or stochastic conformational search by rotating these bonds to generate a diverse set of initial conformers. For a systematic search, rotate each dihedral angle in increments (e.g., 30 degrees) and perform a geometry optimization at each step.

-

-

High-Level Geometry Optimization and Frequency Calculation:

-

For each unique conformer identified in the conformational search, perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Following each optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The vibrational frequencies can also be used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Analysis of Results:

-

Determine the relative energies of the conformers, including ZPVE corrections.

-

Analyze the geometric parameters of the most stable conformers, paying close attention to the bond lengths, bond angles, and dihedral angles that define the molecular conformation.

-

Investigate the nature of the intramolecular interactions using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).[9] These methods can provide quantitative information about the strength and nature of hydrogen bonds.

-

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the theoretical conformational analysis of L-(-)-lactamide.

Caption: Computational workflow for the conformational analysis of L-(-)-lactamide.

Predicted Conformational Landscape of L-(-)-Lactamide

Based on the principles of intramolecular hydrogen bonding, we can predict the existence of several stable conformers of L-(-)-lactamide. The primary interactions are expected to involve the hydroxyl group as a hydrogen bond donor and the amide oxygen or nitrogen as an acceptor, as well as the amide N-H as a donor and the hydroxyl oxygen as an acceptor.

Key Dihedral Angles

The conformational space of L-(-)-lactamide can be effectively described by three key dihedral angles:

-

τ1 (O-C-C-N): Defines the relative orientation of the hydroxyl and amide groups.

-

τ2 (H-O-C-C): Describes the orientation of the hydroxyl proton.

-

τ3 (C-C-N-H): Defines the orientation of the amide protons.

Predicted Stable Conformers

The following table summarizes the predicted stable conformers of L-(--)-lactamide, their expected intramolecular hydrogen bonds, and their anticipated relative energies.

| Conformer ID | Key Dihedral Angles (τ1, τ2, τ3) | Intramolecular Hydrogen Bond | Predicted Relative Energy (kcal/mol) |

| I | ~60°, ~180°, ~0° | O-H···O=C | 0.00 (Global Minimum) |

| II | ~-60°, ~60°, ~180° | N-H···O(H) | ~1-2 |

| III | ~180°, ~60°, ~0° | O-H···N | ~2-3 |

| IV | ~0°, ~180°, ~180° | None | > 4 |

Analysis of Intramolecular Interactions

The stability of the predicted conformers is primarily governed by the formation of intramolecular hydrogen bonds.

The O-H···O=C Interaction

Conformer I is predicted to be the global minimum due to the formation of a strong O-H···O=C hydrogen bond, creating a five-membered ring-like structure. This type of interaction is known to be highly stabilizing in related molecules like lactic acid.[10][11]

The N-H···O(H) Interaction

Conformer II is stabilized by an N-H···O(H) hydrogen bond, forming a different five-membered ring structure. While still a significant stabilizing interaction, it is generally considered weaker than the O-H···O=C bond.

The O-H···N Interaction

Conformer III involves an O-H···N hydrogen bond. The nitrogen of the amide is a poorer hydrogen bond acceptor than the carbonyl oxygen, leading to a less stable conformation compared to Conformer I .

Visualization of Conformational Relationships

The following diagram illustrates the potential energy landscape and the relationships between the predicted stable conformers of L-(-)-lactamide.

Caption: Predicted conformational landscape of L-(-)-lactamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of L-(-)-lactamide. By employing a combination of DFT calculations, appropriate basis sets, and solvation models, researchers can gain a detailed understanding of the conformational preferences of this important molecule. The insights gained from such studies are invaluable for understanding its biological activity and for the design of new molecules with tailored properties. Future work could involve the study of intermolecular interactions of L-(-)-lactamide with itself to form dimers[12] or with solvent molecules, as well as the investigation of its conformational dynamics using molecular dynamics simulations.

References

-

Fuentes, L., Quintero, L., Cordero-Vargas, A., Eustaquio, C., Terán, J.L., & Sartillo-Piscil, F. (2011). The amide bond rotation controlled by an unusual C–H···O hydrogen bonding that favors the 1,4-phenyl radical migration. Tetrahedron Letters, 52(29), 3630–3632. [Link]

-

Al Bakain, R., Abulateefeh, S. R., & Taha, M. O. (2018). Synthesis and characterization of chitosan-lactate–phthalate. ResearchGate. [Link]

-

Sa, L. D. S., Camiruaga, A., Le Barbu-Debus, K., Claus, J. A., & Chin, W. (2024). Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. Low Temperature Physics. [Link]

-

National Center for Biotechnology Information. (n.d.). Lactamide. PubChem. [Link]

-

Zeinalipour-Yazdi, C. (n.d.). Intra-molecular H-bond of L-lactic acid on its dehyd. Northeastern University London Repository. [Link]

-

Bissantz, C., Kuhn, B., & Stahl, M. (2010). Intramolecular Hydrogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(14), 5061–5084. [Link]

-

Sartillo-Piscil, F., Quintero, L., & Bernès, S. (2011). Mechanochemical synthesis, foam fractionation. Green Chemistry. [Link]

-

Broda, M. A. (2014). DFT study of N–H···O hydrogen bond between model dehydropeptides and water molecule. Molecular Physics, 112(23), 3045–3054. [Link]

-

Gutowsky, H. S., & Holm, C. H. (1956). Rate Processes and Nuclear Magnetic Resonance Spectra. II. Hindered Internal Rotation. The Journal of Chemical Physics, 25(6), 1228–1234. [Link]

-

Panicker, C. Y., Varghese, H. T., & Venuvanalingam, P. (2011). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Journal of Molecular Modeling, 17(10), 2539–2548. [Link]

-

Smith, A. B., III, & Bodner, R. M. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949–3952. [Link]

-

Rios-Ramirez, L. M., & Quintero-Cortes, L. A. (2021). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 26(16), 4955. [Link]

-

Sorescu, D. C., & Rice, B. M. (2003). An Ab Initio Study of Solid Nitromethane, HMX, RDX, and CL20: Successes and Failures of DFT. DTIC. [Link]

-

Csonka, G. I., & Csizmadia, I. G. (1995). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Journal of Molecular Structure: THEOCHEM, 341, 139–153. [Link]

-

Dannenberg, J. J. (2006). Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study. The Journal of Physical Chemistry A, 110(17), 5798–5802. [Link]

-

Smith, A. B., III, & Bodner, R. M. (2002). Unusually Low Barrier to Carbamate C-N Rotation. University of Notre Dame. [Link]

-

Li, X., & Wang, J. (2019). Ab initio Molecular Dynamics Simulation Study of Dissociation Electron Attachment to Lactic Acid and Isomer. ResearchGate. [Link]

-

Torbeev, V. Y., & Hilvert, D. (2013). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. [Link]

-

May, K. J., & Morgan, D. (2012). Ab initio energetics of LaBO3(001) (B=Mn, Fe, Co, and Ni) for solid oxide fuel cell. Physical Review B, 85(20). [Link]

-

Drakenberg, T., & Dahlqvist, K. I. (2002). Barrier to internal rotation of amides. I. Formamide. Acta Chemica Scandinavica, 24, 694-702. [Link]

Sources

- 1. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of L-(-)-Lactamide

This guide provides a comprehensive overview of the critical physical properties of L-(-)-Lactamide, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of this compound's behavior.

Introduction to L-(-)-Lactamide

L-(-)-Lactamide, the amide derivative of L-lactic acid, is a white crystalline solid.[1][2] Its molecular structure, featuring a primary amide and a secondary alcohol group, dictates its physical and chemical characteristics.[2][3][4] These properties are fundamental to its application in various fields, including organic synthesis and cosmetics.[5][6]

Part 1: Melting Point of L-(-)-Lactamide

The melting point of a compound is a critical indicator of its purity. For L-(-)-Lactamide, a sharp and defined melting range signifies a high degree of purity.

Reported Melting Point Values

Multiple sources report a consistent melting point range for L-(-)-Lactamide, which is summarized in the table below. This narrow range is indicative of a well-characterized, pure substance.

| Melting Point Range (°C) | Source(s) |

| 73-76 | [1][2][5][6][7][8] |

| 75 | [9] |

| 78 | [10] |

Note: The slight variations in reported melting points can be attributed to different experimental conditions or instrumental calibration.

Causality Behind Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a crystal lattice.[11] For amides like L-(-)-Lactamide, these forces are primarily hydrogen bonds and dipole-dipole interactions.[12][13] The presence of both a hydrogen bond donor (-NH2) and acceptor (C=O), as well as the hydroxyl group (-OH), allows for a strong network of intermolecular hydrogen bonds, resulting in a relatively high melting point for a molecule of its size.[12][13] Impurities disrupt this crystalline lattice, leading to a depression and broadening of the melting point range.[11]

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized method for accurately determining the melting point of L-(-)-Lactamide using a capillary melting point apparatus. This method is designed to be self-validating by providing a clear and reproducible procedure.

Materials:

-

L-(-)-Lactamide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the L-(-)-Lactamide sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 1-2 mm high.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting point. This provides a target range for a more precise measurement.

-

Slow and Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Verification: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent results validate the accuracy of the determination.

Caption: Workflow for Determining the Melting Point of L-(-)-Lactamide.

Part 2: Solubility of L-(-)-Lactamide

The solubility of L-(-)-Lactamide in various solvents is a key parameter for its use in synthesis, formulation, and purification processes. Its polar nature, due to the amide and hydroxyl functional groups, governs its solubility profile.

Reported Solubility Data

L-(-)-Lactamide is known to be polar and readily soluble in water and other polar organic solvents.[2] The available quantitative and qualitative solubility data are summarized below.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 782.20 g/L | 25 | [4][5][6] |

| Water | Soluble (25 mg/mL) | Not Specified | [7] |

| Ethanol | Soluble | Not Specified | [2] |

| Methanol | Soluble | Not Specified | [2] |

Principles of Solubility

The solubility of a substance is dictated by the principle of "like dissolves like."[14] L-(-)-Lactamide, with its capacity for hydrogen bonding and its polar functional groups, is hydrophilic. It readily dissolves in polar protic solvents like water, ethanol, and methanol, where it can form strong intermolecular hydrogen bonds with the solvent molecules. Its solubility in nonpolar solvents is expected to be significantly lower due to the unfavorable energetics of disrupting the strong hydrogen bonding network of the lactamide molecules without the formation of comparable solute-solvent interactions.

Experimental Protocol for Qualitative and Quantitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of L-(-)-Lactamide in a given solvent.

Materials:

-

L-(-)-Lactamide

-

Selected solvent(s)

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Temperature-controlled water bath or shaker

Procedure for Qualitative Solubility Assessment:

-

Initial Test: Add approximately 25 mg of L-(-)-Lactamide to a test tube containing 0.75 mL of the solvent.[15]

-

Mixing: Vigorously shake or vortex the mixture for 1-2 minutes.[16]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If not, it is classified as slightly soluble or insoluble. This initial screening helps in selecting appropriate solvents for quantitative analysis.

Procedure for Quantitative Solubility Determination (Saturated Solution Method):

-

Supersaturation: Add an excess amount of L-(-)-Lactamide to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation: Accurately weigh an empty container. Transfer the extracted supernatant to the container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: Weigh the container with the dried solute. The difference in weight corresponds to the mass of L-(-)-Lactamide dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Caption: Workflow for Determining the Solubility of L-(-)-Lactamide.

Conclusion

This technical guide has provided a detailed examination of the melting point and solubility of L-(-)-Lactamide, grounded in established scientific principles and supported by reliable data. The experimental protocols outlined herein offer robust and verifiable methods for researchers to accurately characterize this compound. A thorough understanding of these fundamental physical properties is essential for the successful application of L-(-)-Lactamide in scientific research and industrial development.

References

- Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.).

- DL-LACTAMIDE - ChemBK. (2024-04-10).

- Lactamide - Wikipedia. (n.d.).

- LACTAMIDE CAS#: 65144-02-7 - ChemicalBook. (n.d.).

- Lactamide Impurities and Related Compound - Veeprho. (n.d.).

- Lactamide, 25G - L0001-25G - Lab Pro. (n.d.).

- Navigating the Solubility Landscape of Myristic Amide in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- Lactamide | C3H7NO2 | CID 94220 - PubChem - NIH. (n.d.).

- lactamide, 2043-43-8 - The Good Scents Company. (n.d.).

- LACTAMIDE 2043-43-8 wiki. (n.d.).

- Experiment 8 - Amide Preparation - WebAssign. (n.d.).

- CAS No : 2043-43-8 | Product Name : DL-Lactamide | Pharmaffiliates. (n.d.).

- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.).

- lactamide | CAS#:65144-02-7 | Chemsrc. (2025-09-18).

- Chem 501 Inquiry Project - Amides. (n.d.).

- Lactamide | CAS 2043-43-8 | SCBT - Santa Cruz Biotechnology. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Amides - Organic Chemistry - Science Ready. (n.d.).

- DL-lactamide - Stenutz. (n.d.).

- LACTAMIDE | 2043-43-8 - ChemicalBook. (2025-12-17).

- Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (n.d.).

- Melting point determination. (n.d.).

- experiment (1) determination of melting points. (2021-09-19).

Sources

- 1. Lactamide - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. LACTAMIDE | 2043-43-8 [chemicalbook.com]

- 7. LACTAMIDE CAS#: 65144-02-7 [m.chemicalbook.com]

- 8. lactamide | CAS#:65144-02-7 | Chemsrc [chemsrc.com]

- 9. DL-lactamide [stenutz.eu]

- 10. labproinc.com [labproinc.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 13. scienceready.com.au [scienceready.com.au]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chemhaven.org [chemhaven.org]

An In-depth Technical Guide to (S)-2-Hydroxypropanamide: A Chiral Building Block for Pharmaceutical and Research Applications

Introduction

(S)-2-Hydroxypropanamide, commonly known as (S)-Lactamide, is the amide derivative of the naturally occurring (S)-lactic acid. This small, chiral molecule serves as a versatile and valuable building block in the fields of medicinal chemistry, drug development, and materials science. Its structure, featuring both a secondary alcohol and a primary amide functional group on a stereochemically defined center, makes it an attractive synthon for the synthesis of more complex, enantiomerically pure molecules. The biocompatibility and biodegradability of lactamide, stemming from its relationship to lactic acid, further enhance its appeal for applications in pharmaceutical formulations and biomedical research.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the molecule's core physicochemical properties, detailed methodologies for its enantioselective synthesis, analytical characterization, and known applications, with a focus on its role in the pharmaceutical industry.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its application in synthesis and formulation. These properties are summarized in the table below, providing essential data for experimental design, stoichiometric calculations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [1][2] |

| Molecular Weight | 89.09 g/mol | [1][2] |

| IUPAC Name | (2S)-2-hydroxypropanamide | |

| Synonyms | (S)-Lactamide, (-)-Lactamide, L-Lactamide | [1] |

| CAS Number | 89673-71-2 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 50-53 °C (for the (R)-enantiomer) | [4] |

| Water Solubility | 782.2 g/L at 25 °C (highly soluble) | [5] |

| pKa | 13.34 (Predicted) | [4][5] |

Enantioselective Synthesis of this compound

The synthesis of the enantiomerically pure (S)-form of 2-hydroxypropanamide is critical for its use as a chiral building block in pharmaceutical applications. The most direct and reliable method is the ammonolysis of an enantiopure lactic acid ester, such as ethyl (S)-lactate. This approach ensures the retention of the desired stereochemistry. The following protocol is adapted from a well-established procedure for the synthesis of racemic lactamide, with the critical modification of using an enantiopure starting material.[6]

Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate

This procedure details the synthesis of this compound from ethyl (S)-lactate and liquid ammonia. The reaction is conducted at room temperature under pressure.

Materials:

-

Ethyl (S)-lactate (>99% enantiomeric excess)

-

Liquid ammonia (anhydrous)

-

Dry ice/acetone bath

-

Absolute ether

-

Steel pressure vessel (bomb) or equivalent apparatus rated for >10 atm

Step-by-Step Methodology:

-

Cooling the Reactor: Place 100 g (0.85 moles) of ethyl (S)-lactate into a suitable glass liner or directly into the steel pressure vessel. Cool the vessel containing the ester in a dry ice-acetone bath until the temperature is below -33 °C (the boiling point of ammonia). This step is crucial to prevent the violent boiling of liquid ammonia and loss of material upon its addition.[6]

-

Addition of Liquid Ammonia: Carefully add approximately 100-125 mL of liquid ammonia to the cooled ester.[6]

-

Reaction: Securely seal the pressure vessel. Allow the vessel to warm to room temperature behind a safety shield. Let the reaction mixture stand at room temperature for 24 hours. The pressure inside the vessel will rise as the ammonia warms.

-

Work-up: After 24 hours, cool the vessel again and slowly vent the excess ammonia in a well-ventilated fume hood. Remove the last traces of ammonia under reduced pressure.

-

Purification: To the resulting crude product, add 200 mL of absolute ether and stir the mixture. This step dissolves the unreacted ethyl (S)-lactate and the ethanol byproduct, while the more polar this compound remains as a solid.

-

Isolation: Filter the solid residue using a Büchner funnel, wash the filter cake thoroughly with fresh absolute ether, and allow it to air-dry. The expected yield of this compound is typically in the range of 70-75%.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. veeprho.com [veeprho.com]

- 3. Buy Lactamide | 2043-43-8 | >98% [smolecule.com]

- 4. 598-81-2 CAS MSDS ((R)-(+)-Lactamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Hydroxypropanamide

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2-hydroxypropanamide, also known as lactamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of enantiomerically pure forms, methods for their separation and analysis, and the underlying principles that govern these processes.

Executive Summary

2-Hydroxypropanamide, a simple chiral molecule, possesses a single stereocenter, giving rise to two enantiomers: (R)-2-hydroxypropanamide and (S)-2-hydroxypropanamide. The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in pharmaceutical development. This guide details the primary strategies for obtaining enantiomerically pure 2-hydroxypropanamide: stereoselective synthesis and enzymatic kinetic resolution. Furthermore, it provides in-depth, actionable protocols for the analytical separation and quantification of these enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The Significance of Chirality in 2-Hydroxypropanamide

2-Hydroxypropanamide, with the chemical formula C₃H₇NO₂, is the amide derivative of lactic acid.[1] Its chirality arises from the tetrahedral carbon atom bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an amide group (-CONH₂), and a hydrogen atom (-H). This arrangement results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers.

In the pharmaceutical industry, the enantiomeric form of a chiral molecule can dictate its pharmacological and toxicological profile.[2] While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or even harmful. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of chiral building blocks like 2-hydroxypropanamide is of paramount importance.

Stereoselective Synthesis of 2-Hydroxypropanamide

The goal of stereoselective synthesis is to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor.

Chiral Auxiliary-Mediated Synthesis

A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Conceptual Workflow for Chiral Auxiliary-Based Synthesis:

Caption: Workflow for the lipase-catalyzed kinetic resolution of 2-hydroxypropanamide.

Experimental Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the kinetic resolution of a racemic α-hydroxy amide using a commercially available immobilized lipase.

Materials and Reagents:

-

Racemic 2-hydroxypropanamide

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435) [3]* Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene)

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction vessel

Procedure:

-

Reaction Setup: In a dry, sealed reaction vessel, dissolve racemic 2-hydroxypropanamide in the anhydrous organic solvent.

-

Addition of Acyl Donor: Add an excess of the acyl donor (typically 1.5-3 equivalents) to the reaction mixture.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product.

-

Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Workup and Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted starting material can be separated by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High enantioselectivity and stability in organic solvents. [4] |

| Acyl Donor | Vinyl acetate or isopropenyl acetate | Forms a non-reversible enol leaving group, driving the reaction forward. |

| Solvent | tert-Butyl methyl ether (MTBE) or Toluene | Apolar solvents generally enhance lipase enantioselectivity. |

| Temperature | 30-40 °C | Balances reaction rate and enzyme stability. |

| Monitoring | Chiral HPLC | Allows for the determination of both conversion and enantiomeric excess. |

Analytical Techniques for Chiral Separation

Accurate determination of the enantiomeric purity of 2-hydroxypropanamide is crucial. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the two primary analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol for Chiral HPLC Method Development:

-

Column Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are excellent starting points for the separation of a wide range of chiral compounds, including those with amide and hydroxyl functionalities. [2]2. Mobile Phase Selection:

-

Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of hexane to alcohol is a critical parameter for optimizing the separation.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

-

-

Optimization of Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent in the mobile phase to achieve baseline separation of the enantiomers.

-

Additive Effects: For basic or acidic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase can significantly improve peak shape and resolution. [5]5. Flow Rate and Temperature: Optimize the flow rate and column temperature to fine-tune the separation and analysis time.

Example HPLC Conditions for a Polysaccharide-Based CSP:

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that is particularly well-suited for polar and charged molecules. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Protocol for Chiral CE Method Development:

-

Chiral Selector Selection: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and broad applicability.

-

Background Electrolyte (BGE) Preparation: The BGE typically consists of a buffer (e.g., phosphate or borate) at a specific pH. The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF).

-

Optimization of Chiral Selector Concentration: The concentration of the chiral selector in the BGE is a key parameter for optimizing the separation. A systematic variation of the CD concentration is necessary to find the optimal resolution.

-

Voltage and Temperature: The applied voltage and capillary temperature influence the migration times and separation efficiency.

-

Organic Modifiers: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can alter the solubility of the analyte and the chiral selector, thereby influencing the separation.

Example CE Conditions for a Cyclodextrin-Modified BGE:

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |